2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid
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Overview
Description
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with the molecular formula C16H13BrN2O4S. This compound is notable for its unique structure, which includes bromine, iodine, and sulfur atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form the carbamothioyl derivative. Finally, the iodination of the benzoic acid moiety completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic acid: Similar in structure but lacks the carbamothioyl and iodobenzoic acid moieties.
2-(2-Acetyl-4-bromophenoxy)acetic acid: Shares the bromophenoxyacetyl group but differs in the rest of the structure.
Uniqueness
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is unique due to its combination of bromine, iodine, and sulfur atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C16H12BrIN2O4S |
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Molecular Weight |
535.2 g/mol |
IUPAC Name |
2-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H12BrIN2O4S/c17-9-1-4-11(5-2-9)24-8-14(21)20-16(25)19-13-6-3-10(18)7-12(13)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
BPKCYAFSWGCZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Br |
Origin of Product |
United States |
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